molecular formula C17H18N6OS B2966316 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 880802-08-4

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2966316
CAS No.: 880802-08-4
M. Wt: 354.43
InChI Key: ZKPNZBMFMMUZBM-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with a pyridinyl group and linked to an acetamide moiety. The 4-amino group at the triazole ring distinguishes it from closely related analogs such as VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide), which instead has a 4-ethyl substituent .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-12-5-7-14(8-6-12)20-15(24)11-25-17-22-21-16(23(17)18)13-4-3-9-19-10-13/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNZBMFMMUZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • Triazole ring : Known for its role in various biological activities.
  • Pyridine moiety : Contributes to the compound's interaction with biological targets.
  • Sulfanyl group : Enhances its reactivity and biological profile.

The molecular formula is C14H18N4OSC_{14}H_{18}N_{4}OS, with a molecular weight of approximately 290.39 g/mol.

Antifungal Activity

Triazole derivatives are primarily known for their antifungal properties. The compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This action has been observed in similar triazole compounds, which have demonstrated effectiveness against various fungal strains, including Candida and Aspergillus species .

Antibacterial Activity

Research indicates that compounds containing a triazole scaffold exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes critical for survival. For instance, studies have shown that related triazole compounds can effectively target Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .

Anticancer Properties

The potential anticancer effects of triazole derivatives have been explored in various studies. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .

The biological activity of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis.
  • Enzyme Inhibition : Binding to active sites of bacterial enzymes disrupts their function.
  • Apoptosis Induction : Modulating pathways related to cell survival and apoptosis in cancer cells.

Case Studies

  • Antifungal Efficacy : A study evaluating various triazole derivatives found that those similar to our compound exhibited significant antifungal activity against clinical isolates of Candida species .
  • Antibacterial Screening : Another investigation into the antibacterial properties highlighted that triazole compounds demonstrated potent activity against both drug-sensitive and drug-resistant strains, with some showing enhanced efficacy compared to standard antibiotics .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntifungalCandida, AspergillusInhibition of ergosterol synthesis
AntibacterialStaphylococcus aureus, E. coliEnzyme inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at three key positions:

Triazole ring substituents (position 4: amino vs. alkyl groups).

Pyridinyl ring position (3-yl vs. 2-yl or 4-yl).

Acetamide aryl group (4-ethylphenyl vs. substituted phenyl or heteroaryl groups).

Pharmacological and Functional Comparison

Insect Olfactory Receptor Modulation

  • Target compound vs. VUAA1: The 4-amino group may alter binding affinity to Orco receptors compared to VUAA1’s 4-ethyl group. VUAA1 is a well-characterized Orco agonist (EC₅₀ ~20 µM in Drosophila), while the amino substitution could enhance polar interactions with receptor residues .
  • OLC15 : A 2-pyridinyl analog with 4-butylphenyl acetamide acts as an Orco antagonist, highlighting the role of pyridinyl position and acetamide bulkiness in functional outcomes .

Antimicrobial and Anti-inflammatory Activity

  • Pyridinyl position : 3-yl derivatives (e.g., target compound) are less explored for antimicrobial activity compared to 4-yl analogs (e.g., KA1-KA15 series), where electron-withdrawing groups on the aryl ring enhance activity .
  • Anti-exudative effects: Furan-2-yl triazole derivatives (e.g., 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide) show comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .

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